Cas no 37491-68-2 (4-(aminomethyl)benzene-1,2-diol)

4-(Aminomethyl)benzene-1,2-diol is a versatile aromatic compound featuring both amine and diol functional groups, making it valuable in organic synthesis and pharmaceutical applications. Its structure allows for selective modifications, enabling use as a building block in the preparation of complex molecules, including bioactive compounds and ligands for metal coordination. The presence of the aminomethyl group enhances reactivity in reductive amination and conjugation reactions, while the catechol moiety provides chelating properties and oxidative stability. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors or antioxidant agents. High purity grades ensure consistent performance in research and industrial processes.
4-(aminomethyl)benzene-1,2-diol structure
37491-68-2 structure
商品名:4-(aminomethyl)benzene-1,2-diol
CAS番号:37491-68-2
MF:C7H9NO2
メガワット:139.15186
MDL:MFCD00870501
CID:922336
PubChem ID:91623

4-(aminomethyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)pyrocatechol hydrobromide
    • 3,4-DIHYDROXYBENZYLAMINE
    • 4-(aminomethyl)-1,2-benzendiol
    • 4-(aminomethyl)benzene-1,2-diol
    • 2,3-dihydroxybenzylamine
    • 3.4-Dioxy-benzylamin
    • 4-Aminomethyl-brenzcatechin
    • 4-aminomethyl-pyrocatechol
    • 4-(Aminomethyl)-1,2-benzenediol
    • DTXSID20902714
    • EINECS 240-382-8
    • DB-008262
    • 37491-68-2
    • BRN 2082211
    • AKOS000134018
    • 1,2-Benzenediol, 4-(aminomethyl)-
    • BDBM50553158
    • CHEBI:139382
    • 3-13-00-02183 (Beilstein Handbook Reference)
    • NSC 263475
    • EN300-82137
    • Q26841323
    • NCI60_002102
    • NSC 263475 (hydrobromide)
    • 4-(aminomethyl)pyrocatechol
    • 4-(aminomethyl)-benzene-1,2-diol
    • CHEMBL2009732
    • (3,4-dihydroxyphenyl)methanamine
    • 3, 4 dihydroxybenzylamine
    • 3,4-dihydroxyl benzylamine
    • SCHEMBL110644
    • 74875C42-3C45-4D9C-A7EC-69ED5F375D69
    • MDL: MFCD00870501
    • インチ: InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2
    • InChIKey: YFMPSMITLLBENU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1CN)O)O

計算された属性

  • せいみつぶんしりょう: 139.06300
  • どういたいしつりょう: 139.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

  • PSA: 66.48000
  • LogP: 1.25680

4-(aminomethyl)benzene-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-82137-0.1g
4-(aminomethyl)benzene-1,2-diol
37491-68-2 95%
0.1g
$57.0 2024-05-21
Enamine
EN300-82137-5.0g
4-(aminomethyl)benzene-1,2-diol
37491-68-2 95%
5.0g
$251.0 2024-05-21
Enamine
EN300-82137-2.5g
4-(aminomethyl)benzene-1,2-diol
37491-68-2 95%
2.5g
$134.0 2024-05-21
Crysdot LLC
CD12077610-10g
4-(Aminomethyl)benzene-1,2-diol
37491-68-2 97%
10g
$370 2024-07-18
Enamine
EN300-82137-10.0g
4-(aminomethyl)benzene-1,2-diol
37491-68-2 95%
10.0g
$344.0 2024-05-21
Enamine
EN300-82137-0.25g
4-(aminomethyl)benzene-1,2-diol
37491-68-2 95%
0.25g
$59.0 2024-05-21
Enamine
EN300-82137-0.05g
4-(aminomethyl)benzene-1,2-diol
37491-68-2 95%
0.05g
$54.0 2024-05-21
Enamine
EN300-82137-1.0g
4-(aminomethyl)benzene-1,2-diol
37491-68-2 95%
1.0g
$64.0 2024-05-21
Enamine
EN300-82137-0.5g
4-(aminomethyl)benzene-1,2-diol
37491-68-2 95%
0.5g
$62.0 2024-05-21
Enamine
EN300-82137-10g
4-(aminomethyl)benzene-1,2-diol
37491-68-2
10g
$344.0 2023-09-02

4-(aminomethyl)benzene-1,2-diol 関連文献

4-(aminomethyl)benzene-1,2-diolに関する追加情報

Recent Advances in the Study of 4-(Aminomethyl)benzene-1,2-diol (CAS: 37491-68-2): A Comprehensive Research Brief

The compound 4-(aminomethyl)benzene-1,2-diol (CAS: 37491-68-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its aminomethyl and diol functional groups, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential in drug development, particularly in the context of neurodegenerative diseases and cancer therapeutics. This research brief synthesizes the latest findings to provide a comprehensive overview of its current applications and future prospects.

One of the most notable advancements in the study of 4-(aminomethyl)benzene-1,2-diol is its role as a precursor in the synthesis of catecholamine derivatives. Researchers have demonstrated its utility in the development of novel dopamine agonists, which could revolutionize the treatment of Parkinson's disease. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to cross the blood-brain barrier efficiently, a critical factor for central nervous system-targeted therapies. The study also reported improved pharmacokinetic profiles compared to traditional dopamine agonists, suggesting a potential for reduced side effects.

In the realm of oncology, 4-(aminomethyl)benzene-1,2-diol has shown promise as a scaffold for developing targeted cancer therapies. Recent in vitro studies have revealed its capacity to inhibit specific tyrosine kinases involved in tumor proliferation. A preclinical investigation published in Cancer Research demonstrated significant tumor growth inhibition in xenograft models when the compound was conjugated with monoclonal antibodies. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy, addressing a major challenge in current cancer treatments.

The compound's antioxidant properties have also been extensively studied. Research published in Free Radical Biology and Medicine elucidated its mechanism of action as a potent scavenger of reactive oxygen species (ROS). The study found that 4-(aminomethyl)benzene-1,2-diol exhibits superior ROS-neutralizing capabilities compared to conventional antioxidants like ascorbic acid, particularly in neuronal cell models. This finding opens new avenues for developing neuroprotective agents against oxidative stress-related disorders such as Alzheimer's disease and stroke.

From a chemical synthesis perspective, recent innovations have improved the production efficiency of 4-(aminomethyl)benzene-1,2-diol. A 2024 paper in Organic Process Research & Development described a novel catalytic hydrogenation method that achieves 95% yield while reducing environmental impact. This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications. The new synthetic route also enhances purity levels, which is crucial for meeting regulatory standards in drug development.

Looking forward, the versatility of 4-(aminomethyl)benzene-1,2-diol continues to inspire innovative research directions. Current clinical trials are investigating its derivatives as potential treatments for rare genetic disorders characterized by neurotransmitter deficiencies. Additionally, computational modeling studies predict favorable interactions with several disease-relevant protein targets, suggesting untapped therapeutic potential. As research progresses, this compound may emerge as a cornerstone in the development of next-generation pharmaceuticals across multiple therapeutic areas.

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